Pregnane-3,20-dione
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Overview
Description
Pregnane 3,20 dione, also known as 5α-pregnane-3,20-dione, is a steroid hormone that is a metabolite of progesterone. It is an endogenous progestogen and neurosteroid that plays a significant role in various biological processes. This compound is characterized by its chemical formula C21H32O2 and a molar mass of 316.485 g·mol−1 .
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the methods for preparing 9β,10α-pregnane-4,6-diene-3,20-dione involves using 9β,10α-pregnane-5,7-diene-3,20-dione diethyl diacetal as a raw material. This compound undergoes deprotection under acidic conditions to yield 9β,10α-pregnane-4,7-diene-3,20-dione, which then undergoes rearrangement under alkaline conditions to produce 9β,10α-pregnane-4,6-diene-3,20-dione .
Industrial Production Methods
The industrial production of pregnane 3,20 dione typically involves the use of steroidal precursors and specific reaction conditions to ensure high yield and purity. The process is designed to be environmentally friendly and efficient, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
Pregnane 3,20 dione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize pregnane 3,20 dione.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed to reduce the compound.
Substitution: Halogenation reactions using reagents like bromine or chlorine can introduce halogen atoms into the compound.
Major Products Formed
The major products formed from these reactions include various hydroxylated, halogenated, and reduced derivatives of pregnane 3,20 dione. These derivatives have distinct biological activities and applications .
Scientific Research Applications
Pregnane 3,20 dione has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other steroidal compounds.
Biology: The compound is studied for its role in various biological processes, including its interaction with receptors and enzymes.
Medicine: Pregnane 3,20 dione is investigated for its potential therapeutic effects, such as its role in hormone replacement therapy and its neuroprotective properties.
Industry: The compound is utilized in the production of pharmaceuticals and other steroid-based products .
Mechanism of Action
Pregnane 3,20 dione exerts its effects by interacting with specific molecular targets and pathways. It acts as a positive allosteric modulator of the gamma-aminobutyric acid A receptor, enhancing its activity. Additionally, it has been found to act as a negative allosteric modulator of the gamma-aminobutyric acid A-rho receptor. These interactions contribute to its anesthetic, anxiolytic, and antinociceptive effects .
Comparison with Similar Compounds
Similar Compounds
5α-Dihydroprogesterone: An endogenous progestogen and neurosteroid with similar properties to pregnane 3,20 dione.
5β-Dihydroprogesterone: Another metabolite of progesterone with distinct biological activities.
Allopregnanolone: A neurosteroid that shares some structural similarities with pregnane 3,20 dione
Uniqueness
Pregnane 3,20 dione is unique due to its specific interactions with gamma-aminobutyric acid receptors and its role as a precursor in the biosynthesis of other important steroidal compounds. Its distinct chemical structure and biological activities make it a valuable compound for research and industrial applications .
Properties
CAS No. |
7350-00-7 |
---|---|
Molecular Formula |
C21H32O2 |
Molecular Weight |
316.5 g/mol |
IUPAC Name |
(8R,9S,10S,13S,14S,17S)-17-acetyl-10,13-dimethyl-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C21H32O2/c1-13(22)17-6-7-18-16-5-4-14-12-15(23)8-10-20(14,2)19(16)9-11-21(17,18)3/h14,16-19H,4-12H2,1-3H3/t14?,16-,17+,18-,19-,20-,21+/m0/s1 |
InChI Key |
XMRPGKVKISIQBV-CVHNGYJVSA-N |
Isomeric SMILES |
CC(=O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4[C@@]3(CCC(=O)C4)C)C |
Canonical SMILES |
CC(=O)C1CCC2C1(CCC3C2CCC4C3(CCC(=O)C4)C)C |
physical_description |
Solid |
Origin of Product |
United States |
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